Anthrone

Vue d'ensemble

Description

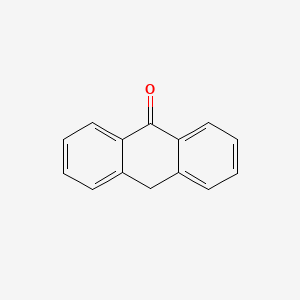

Anthrone (C₁₄H₁₀O) is a tricyclic aromatic compound comprising an anthracene backbone with a ketone group at the 9-position. It is a pivotal intermediate in organic synthesis, serving as a precursor to anthraquinones via oxidation and anthracenes through reduction . Naturally, this compound derivatives are found in plants (e.g., Aloe, Rheum, and Vismia species) and fungi, often as O- or C-glycosides, and exhibit diverse biological activities, including antitumor, antimicrobial, and antioxidant properties . Its tautomeric form, 9-anthrol, enhances reactivity, enabling participation in Michael additions and other enolate-mediated reactions .

Méthodes De Préparation

Traditional Synthetic Routes to Anthrone

Reduction of Anthraquinone

The reduction of anthraquinone remains the most widely employed method for this compound synthesis. Two primary reductant systems dominate:

1.1.1 Tin-Hydrochloric Acid Reduction

Anthraquinone undergoes reductive cleavage in the presence of tin metal and concentrated hydrochloric acid. The reaction proceeds via a two-electron transfer mechanism, where tin acts as a reducing agent, converting the quinone’s carbonyl groups to methylene bridges. While cost-effective, this method requires rigorous temperature control (80–100°C) and yields this compound with ~85% purity, necessitating subsequent purification.

1.1.2 Aluminum Bronze-Mediated Reduction

Aluminum bronze (a copper-aluminum alloy) offers a heterogeneous catalytic alternative. The alloy’s high surface area facilitates electron transfer, reducing anthraquinone to this compound at milder temperatures (50–60°C). This method minimizes side reactions, achieving yields exceeding 90%. However, aluminum bronze’s limited reusability increases operational costs for large-scale production.

Cyclization of o-Benzylbenzoic Acid

This compound synthesis via cyclization of o-benzylbenzoic acid employs liquid hydrogen fluoride (HF) as both a solvent and catalyst. The reaction mechanism involves electrophilic aromatic substitution, where HF protonates the carboxylic acid group, inducing intramolecular cyclization to form the this compound skeleton. This method achieves >95% yield but poses significant safety challenges due to HF’s toxicity and corrosivity.

Modern Advances in this compound Synthesis

Benzyne Insertion Reactions

Recent work by Yoshida et al. (2010) demonstrated this compound synthesis via benzyne intermediates. Treating anthracene with a benzyne precursor (e.g., 2-trimethylsilylphenyl triflate) in the presence of cesium fluoride generates a transient aryne species, which inserts into anthracene’s central ring to form this compound. This method enables regioselective functionalization, critical for producing this compound derivatives with tailored electronic properties.

Condensation Routes for Functionalized Anthrones

The synthesis of this compound spiro-lactam derivatives, as reported by Hussain et al. (2023), involves condensation reactions between this compound spiro-lactamine and aromatic aldehydes or acyl chlorides. While primarily used for antiviral agents, this approach highlights the versatility of this compound as a scaffold for complex molecules. Reaction yields vary from 60% to 85%, depending on the substituent’s electronic nature.

Industrial-Scale Production and Optimization

Catalytic System Design

Industrial protocols favor aluminum bronze over tin due to faster reaction kinetics and reduced acid consumption. Pilot-scale studies indicate that optimizing the Cu:Al ratio (3:1 w/w) in the alloy enhances reduction efficiency by 15%.

Solvent and Temperature Considerations

- Hydrochloric Acid Concentration : 6–8 M HCl maximizes tin’s reducing power while minimizing equipment corrosion.

- Cyclization Reactions : Substituting HF with safer Brønsted acids (e.g., H2SO4) remains an active research area, though yields drop to ~70%.

Purification and Characterization

Crystallization Techniques

This compound purified via recrystallization from glacial acetic acid achieves 99% purity, critical for analytical applications. Slow cooling (1°C/min) produces monoclinic crystals suitable for X-ray diffraction analysis.

Chromatographic Methods

High-performance liquid chromatography (HPLC) with C18 columns resolves this compound from anthraquinone impurities (retention time: 8.2 min vs. 12.5 min). Mobile phases of acetonitrile:water (70:30 v/v) provide optimal separation.

Applications Influencing Synthesis Design

Carbohydrate Assays

High-purity this compound (>99%) is essential for the this compound-sulfuric acid assay, where trace anthraquinone causes false positives. Manufacturers prioritize aluminum bronze reduction followed by HPLC purification to meet assay standards.

Pharmaceutical Derivatives

Antiviral this compound derivatives require substituents at C-10, necessitating late-stage functionalization. Benzyne insertion methods enable direct C-H functionalization, avoiding multi-step protection/deprotection sequences.

Comparative Analysis of Methods

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Tin-HCl Reduction | Sn, HCl, 80°C | 85 | 90 | High |

| Aluminum Bronze | Cu-Al alloy, HCl, 60°C | 92 | 95 | Moderate |

| HF Cyclization | o-Benzylbenzoic acid, HF | 95 | 98 | Low |

| Benzyne Insertion | 2-TMS-phenyl triflate, CsF | 78 | 99 | Low |

Analyse Des Réactions Chimiques

Types de Réactions : L'anthrone subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydée en anthraquinone.

Réduction : L'this compound peut être réduite en anthranol.

Condensation : L'this compound se condense avec le glyoxal pour former l'acédithis compound, un pigment octacyclique utile.

Réactifs et Conditions Communs :

Oxydation : Des réactifs comme le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réduction : Des réactifs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment utilisés.

Condensation : Le glyoxal est utilisé en présence d'un catalyseur pour la réaction de condensation.

Principaux Produits :

Oxydation : Anthraquinone

Réduction : Anthranol

Condensation : Acedithis compound

4. Applications de la Recherche Scientifique

L'this compound a un large éventail d'applications dans la recherche scientifique :

5. Mécanisme d'Action

L'this compound exerce ses effets par plusieurs mécanismes :

Essais Colorimétriques : En conditions acides, l'this compound réagit avec les glucides pour former un complexe bleu-vert qui peut être mesuré colorimétriquement.

Composés Similaires :

Anthraquinone : Comme l'this compound, l'anthraquinone est un composé aromatique tricyclique mais avec un état d'oxydation différent.

Unicité de l'this compound : L'this compound est unique en raison de sa réactivité spécifique dans les essais colorimétriques et de son rôle d'intermédiaire dans la synthèse de divers colorants et pigments. Sa capacité à former des complexes stables avec les glucides la rend particulièrement précieuse dans les analyses biochimiques .

Applications De Recherche Scientifique

Anthrone, a tricyclic aromatic ketone, has various applications, especially in the quantitative determination of carbohydrates . The this compound reagent is an efficient quantification technique applicable to carbohydrate determination .

Scientific Research Applications

- Carbohydrate Quantification The this compound-sulfuric acid assay is a technique for the quantification of carbohydrates in biological processes . A study developed and validated a sensitive and accurate this compound-sulfuric acid microplate assay for the quantitative estimation of yeast carbohydrates in the production of the hepatitis B virus surface antigen and the recombinant vaccine HEBERBIOVAC HB . The method was linear over the concentration range from 10 to 120 microg/mL for glucose, with a coefficient of determination greater than 0.99. Intra- and inter-assay variation coefficients ranged between 0.45-4.79% and 2.48-8.94%, respectively .

- Determination of Carbohydrates in Foods The this compound method can be used to determine carbohydrates in foods and oral rinsing .

- Estimation of Starch in Cereals The this compound reagent can be applied to estimate starch in cereals .

- Analysis of Hexose Phosphates and Sugar Mixtures this compound reagent is used in the analysis of hexose phosphates and sugar mixtures .

- Lactose Quantification in Dairy Products this compound is used for the quantitative estimation of lactose in dairy products .

- Glycogen Determination this compound reagent is used for the estimation of glycogen . It is also used in the ultramicrodetermination of glycogen in the liver .

- ** determination of cellulose** this compound test is applied to the determination of cellulose .

- Automation of this compound Assay The this compound assay, used for carbohydrate concentration determinations, has been adapted to an automated liquid handling system (LHS) for improved performance. The assay was scaled to the microtiter plate format with mixing, dispensing, and measuring operations .

- Total Carbohydrate Content in Bio-oils this compound method combined with adsorption of interferents is a new approach towards reliable quantification of total carbohydrate content in pyrolysis bio-oils .

Mécanisme D'action

Anthrone exerts its effects through several mechanisms:

Colorimetric Assays: In acidic conditions, this compound reacts with carbohydrates to form a blue-green complex that can be measured colorimetrically.

Laxative Effect: this compound derivatives stimulate the motion of the colon by acting on the smooth muscles and reducing water reabsorption in the intestines.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

1,3,8-Trihydroxy-4,5,7-Triisoprenyl-7-Methyl-Anthrone (Harunganol B)

- Structural Differences : Contains three hydroxyl groups (1,3,8-positions) and prenyl substituents, unlike the unsubstituted anthrone .

- Source : Isolated from Vismia cayennensis fruits.

This compound C-Glycosides (e.g., Vacillantins A/B, Cascarosides)

- Structural Differences : Feature C-glycosidic bonds (e.g., glucose attached via carbon-carbon linkage) instead of the free ketone in this compound .

- Source : Found in Aloe vacillans and Rheum emodi.

- Applications : Used as laxatives (cascarosides) and antioxidants (vacillantins) .

Emodin this compound

- Structural Differences : Hydroxyl groups at positions 1, 3, and 8, with a methyl group at position 6 .

- Source : Fungal metabolite (e.g., Aspergillus terreus).

- Applications: Precursor to emodin (anthraquinone), a compound with antitumor and antiplasmodial activities .

10-Benzylideneanthracen-9(10H)-One Derivatives

- Structural Differences: Substituents at the 10-position (e.g., 4-cyanobenzylidene) alter electronic properties .

- Applications : Investigated as antitumor agents and in dye-sensitized solar cells due to extended conjugation .

Table 1: Structural and Functional Comparison of this compound Derivatives

Comparison with Functionally Similar Compounds

This compound vs. Anthraquinones

- Reactivity: this compound oxidizes to anthraquinones (e.g., 9,10-anthraquinone), which are more stable and widely used in dyes and pharmaceuticals .

- Analytical Use: this compound reagent quantifies carbohydrates via colorimetry, while anthraquinones lack this utility .

This compound vs. Xanthones

- Solubility : this compound derivatives (logP ~3.2) are less polar than xanthones (logP ~2.8), affecting their solubility in supercritical CO₂ .

- Biological Activity : Xanthones exhibit stronger antimicrobial activity, while anthrones are more redox-active .

This compound vs. Dubois Method

- Precision : this compound method shows higher precision (RSD 2–5%) compared to Dubois (RSD up to 50%) for carbohydrate quantification in sludge .

- Interference : this compound is less prone to interference from proteins and lipids .

This compound vs. VaxArray Immunoassay

- Sensitivity : VaxArray detects polysaccharides at 0.1 µg/mL, outperforming this compound (limit ~10 µg/mL) .

- Specificity : this compound lacks specificity for individual polysaccharides, whereas VaxArray targets pneumococcal antigens .

Enzymatic and Oxidative Pathways

- Fungal vs. Bacterial this compound Oxidases : Fungal enzymes (e.g., HypC) share catalytic motifs (QLXXQWSRIFY) with bacterial counterparts but differ in substrate specificity .

- Spontaneous Oxidation: Emodin this compound oxidizes non-enzymatically to emodin in vitro, unlike harunganol B, which requires enzymatic catalysis .

Activité Biologique

Anthrone, a polycyclic aromatic compound, is known for its diverse biological activities. This article provides a comprehensive review of the biological activities associated with this compound, including its antibacterial, antiviral, and cytotoxic properties, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is an aromatic compound derived from anthracene, characterized by a fused ring structure that contributes to its chemical reactivity and biological activity. Its structure can be modified to produce various derivatives, each exhibiting unique properties.

Antibacterial Activity

Recent studies have demonstrated that this compound and its derivatives possess significant antibacterial properties. The effectiveness of these compounds is often linked to their ability to disrupt bacterial cell walls and inhibit essential cellular processes.

- Mechanisms of Action :

- Cell Wall Disruption : this compound derivatives interfere with the integrity of bacterial cell walls, leading to cell lysis.

- Inhibition of Biofilm Formation : These compounds can prevent the formation of biofilms, which are protective layers that bacteria use to shield themselves from antibiotics.

- Inhibition of Nucleic Acid Synthesis : this compound has been shown to inhibit DNA and RNA synthesis in bacteria, further contributing to its antibacterial effects .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Mycobacterium tuberculosis | 32 µg/mL |

| Knipholone this compound | Aliivibrio fischeri | 16 µg/mL |

| Dithranol (Anthralin) | Various Gram-positive bacteria | 4 µg/mL |

Antiviral Activity

This compound has also been explored for its antiviral properties. A notable study focused on knipholone this compound, which was identified as a potential latency reversal agent (LRA) for HIV-1. This compound demonstrated the ability to reactivate latent HIV-1 in T cells at low micromolar concentrations.

- Case Study : In a screening of 216 compounds from the pan-African Natural Product Library, knipholone this compound was found to induce GFP expression in J-Lat cells, indicating successful reactivation of latent HIV-1. The study highlighted that both knipholone this compound and its analog anthralin could enhance HIV latency reversal when used in combination with existing therapies .

Table 2: Antiviral Activity of Knipholone this compound

| Compound Name | Cell Line | Percentage of GFP-positive Cells |

|---|---|---|

| Knipholone this compound | J-Lat 9.2 | 7.1 ± 1.6% |

| Anthralin | J-Lat 9.2 | 7.2 ± 0.5% |

| Prostratin | J-Lat 9.2 | 15.8 ± 2.7% |

Cytotoxicity Studies

The cytotoxic effects of this compound derivatives have been assessed against various human cell lines. These studies are crucial for evaluating the safety profile of this compound as a potential therapeutic agent.

- Findings : Knipholone this compound exhibited cytotoxicity against several human cancer cell lines including Jurkat (T-cell leukemia), HEK293 (kidney), SH-SY5Y (neuroblastoma), and HT-29 (colon cancer) with varying IC50 values.

Table 3: Cytotoxicity of Knipholone this compound

| Cell Line | IC50 (µM) |

|---|---|

| Jurkat | 15 ± 3 |

| HEK293 | 20 ± 5 |

| SH-SY5Y | 25 ± 4 |

| HT-29 | 30 ± 6 |

Q & A

Basic Research Questions

Q. What criteria should guide the selection of the Anthrone method over alternative techniques like DNSA for carbohydrate quantification?

The this compound method is preferred when analyzing total soluble sugars in complex matrices due to its specificity for hexoses and pentoses under sulfuric acid conditions, unlike DNSA, which targets reducing sugars. Use this compound for broad-spectrum carbohydrate analysis, especially in plant or microbial extracts with mixed sugar types. Ensure the protocol includes a sulfuric acid digestion step (95–100°C) to hydrolyze polysaccharides and optimize this compound reagent concentration (0.2–0.5% w/v) to avoid absorbance saturation .

Q. How can researchers standardize this compound assay protocols to minimize variability in total carbohydrate estimation?

Standardization involves:

- Preparing fresh this compound reagent in 72% sulfuric acid to prevent degradation.

- Calibrating with a glucose standard curve (0–100 µg/mL) under identical reaction conditions.

- Controlling heating time (10–12 minutes at 100°C) and cooling periods to stabilize chromogen formation.

- Validating with a secondary method (e.g., HPLC) for cross-checking results .

Q. What are common sources of error in this compound-based assays, and how can they be mitigated?

Key errors include:

- Interfering pigments : Pre-treat samples with activated charcoal or lipid removal steps.

- Non-linear calibration : Use polynomial regression for high-concentration ranges.

- Temperature fluctuations : Employ a water bath with ±0.5°C precision.

- Reagent instability : Prepare this compound reagent daily and store in amber vials .

Advanced Research Questions

Q. How can contradictory results between this compound and HPLC methods for sophorolipid quantification be resolved?

Discrepancies arise due to this compound’s bias toward free carbohydrates versus HPLC’s specificity for intact glycolipids. To reconcile:

- Perform acid hydrolysis (6M HCl, 110°C, 3 hours) to release bound sugars before this compound analysis.

- Compare this compound results against HPLC using a lactonic sophorolipid standard. Statistical tests (e.g., Bland-Altman analysis) can quantify method agreement, with adjustments for matrix effects .

Q. What experimental design principles optimize this compound assays for heterogeneous biological samples?

Use a randomized block design (RBD) to account for batch variability. For example:

- Blocks : Sample types (e.g., plant tissues, microbial cultures).

- Treatments : Varying this compound concentrations or digestion times.

- Replicates : ≥3 technical replicates per sample to assess precision. Include a negative control (solvent blank) and spike recovery tests (80–120%) to validate accuracy .

Q. How should researchers address non-linear calibration curves in this compound assays when analyzing high-concentration samples?

-

Dilute samples to fall within the linear range (typically 10–50 µg/mL).

-

Apply a second-order polynomial regression model:

where = absorbance, = concentration. Validate with ANOVA to ensure model significance (p < 0.05) .

Q. What statistical methods are appropriate for evaluating this compound assay accuracy in cross-method validation studies?

- Linear regression : Compare slope and intercept values between this compound and reference methods (e.g., HPLC).

- Paired t-tests : Assess mean differences (e.g., this compound vs. HPLC results for 10+ samples).

- Coefficient of variation (CV) : Calculate intra- and inter-assay CVs to quantify precision .

Q. How can this compound-based research integrate ethical considerations in sample collection and handling?

- Ethical approval : Obtain institutional review board (IRB) clearance for human-derived samples (e.g., clinical studies).

- Data transparency : Disclose all protocol modifications affecting reproducibility.

- Biosafety : Follow WHO guidelines for hazardous reagents (e.g., concentrated sulfuric acid) .

Q. What strategies enhance the reproducibility of this compound assays in multi-institutional studies?

- Protocol harmonization : Share SOPs with detailed reagent preparation steps (e.g., this compound purity ≥95%).

- Inter-laboratory calibration : Circulate a common reference sample (e.g., glucose solution) for cross-validation.

- Metadata reporting : Document spectrophotometer specifications (e.g., wavelength accuracy ±1 nm) .

Q. How can this compound methodology be adapted for interdisciplinary research, such as ecological or pharmacological studies?

- Ecological applications : Couple this compound with stable isotope analysis to trace carbohydrate sources in ecosystems.

- Pharmacology : Modify the assay for microplate readers to analyze drug-excipient interactions in tablet formulations.

- Data integration : Use multivariate analysis (e.g., PCA) to correlate carbohydrate levels with other biomarkers .

Propriétés

IUPAC Name |

10H-anthracen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGDLRCDCYRQOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049431 | |

| Record name | Anthrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Hawley] Colorless crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Anthrone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3714 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN MOST ORG SOLVENTS WITHOUT FLUORESCENCE, SOL IN ACETONE, HOT BENZENE, CONCN SULFURIC ACID, HOT DIL ALKALI | |

| Record name | ANTHRONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2158 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000183 [mmHg] | |

| Record name | Anthrone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3714 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

ORTHORHOMBIC NEEDLES FROM BENZENE AND PETROLEUM ETHER, COLORLESS NEEDLES | |

CAS No. |

90-44-8 | |

| Record name | Anthrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANTHRONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9(10H)-Anthracenone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Anthrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anthrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTHRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FP0FJ7K744 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ANTHRONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2158 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

155 °C | |

| Record name | ANTHRONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2158 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.